molecular formula C28H24N4O2 B2460912 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide CAS No. 953216-46-1

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide

Cat. No. B2460912
CAS RN: 953216-46-1
M. Wt: 448.526
InChI Key: BUZWINFBILJEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide, also known as MRTX849, is a small molecule inhibitor that targets KRAS G12C, a mutation found in approximately 14% of all non-small cell lung cancer (NSCLC) patients. KRAS G12C is also found in a variety of other cancers, including colorectal, pancreatic, and endometrial cancers. The development of MRTX849 has shown promising results in preclinical studies, making it a potential targeted therapy for KRAS G12C-driven cancers.

Mechanism of Action

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide works by binding to the mutant KRAS G12C protein, which is located on the surface of cancer cells. This binding prevents the protein from interacting with downstream signaling pathways, which are necessary for cancer cell survival and proliferation. By inhibiting the activity of the mutant KRAS G12C protein, N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide induces cancer cell death and inhibits tumor growth.
Biochemical and Physiological Effects:
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide has been shown to have a selective effect on KRAS G12C-positive cancer cells, with minimal impact on normal cells. In addition to inducing cancer cell death, N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide has been shown to inhibit cancer cell migration and invasion. N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide has also been shown to enhance the activity of immune cells, which may contribute to its antitumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide in lab experiments is its specificity for KRAS G12C-positive cancer cells, which allows for targeted inhibition of tumor growth. However, one limitation is that not all KRAS mutations are targetable with N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide, limiting its potential use in a subset of patients with KRAS-driven cancers.

Future Directions

For research on N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide include clinical trials in patients with KRAS G12C-driven cancers, as well as investigation of its potential use in combination with other targeted therapies or immunotherapies. Further studies are also needed to better understand the mechanisms of resistance to N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide and to identify potential biomarkers of response to the drug.

Synthesis Methods

The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide involves a multistep process that begins with the preparation of 6-methoxyimidazo[1,2-b]pyridazine. This intermediate is then reacted with 4-bromoaniline to form the desired 4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline. The final step involves the coupling of 4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline with 3,3-diphenylpropanoic acid chloride to form N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide.

Scientific Research Applications

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide has been extensively studied in preclinical models of KRAS G12C-driven cancers, including NSCLC, colorectal, and pancreatic cancers. In vitro studies have shown that N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide inhibits the growth of KRAS G12C-positive cancer cell lines and induces apoptosis. In vivo studies have demonstrated that N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide inhibits tumor growth and prolongs survival in mouse models of KRAS G12C-positive cancers.

properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2/c1-34-28-17-16-26-30-25(19-32(26)31-28)22-12-14-23(15-13-22)29-27(33)18-24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-17,19,24H,18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZWINFBILJEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.